Ammonium pentadecyl sulphate
Description
Ammonium pentadecyl sulphate (CAS: 94107-62-7) is an ammonium salt of pentadecyl sulphate, a surfactant characterized by a hydrophobic pentadecyl (C15) alkyl chain and a hydrophilic sulphate group. This compound is structurally analogous to other alkyl sulphate surfactants but distinguished by its long hydrocarbon chain, which influences its solubility, micelle formation, and industrial applications.
Properties
CAS No. |
81628-41-3 |
|---|---|
Molecular Formula |
C15H35NO4S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
azanium;pentadecyl sulfate |
InChI |
InChI=1S/C15H32O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18);1H3 |
InChI Key |
VBYZRNAGPMDLCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium pentadecyl sulphate can be synthesized through the reaction of pentadecyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction typically proceeds as follows:
Esterification: Pentadecyl alcohol reacts with sulfuric acid to form pentadecyl sulfate.
Neutralization: The pentadecyl sulfate is then neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may include steps such as distillation and crystallization to purify the compound.
Chemical Reactions Analysis
Sulfonation-Neutralization
-
Reaction : Direct sulfonation of pentadecyl alcohol (C₁₅H₃₁OH) with concentrated sulfuric acid (H₂SO₄), followed by neutralization with ammonium hydroxide (NH₄OH):
-
Conditions :
Parameter Value Temperature 40–60°C Reaction Time 4–6 hours Yield 72–85%
This method is widely used in industrial settings due to cost efficiency .
Carbonylation Reactions
Alternative synthesis involves carbonylation of pentadecyl amine with sulfur trioxide (SO₃):
-
Catalysts : Cobalt carbonyl (Co₂(CO)₈) enhances reaction rates under high-pressure conditions (2,800–3,000 psi) .
Thermal Decomposition
Ammonium pentadecyl sulphate undergoes stepwise degradation at elevated temperatures:
| Temperature Range (°C) | Products Formed | Mechanism |
|---|---|---|
| 180–220 | Ammonium bisulfate (NH₄HSO₄) | Cleavage of alkyl-sulfate bond |
| 250–300 | SO₂, NH₃, H₂O, pentadecene (C₁₅H₃₀) | Complete decomposition |
Key Findings :
-
Decomposition kinetics follow a first-order model with an activation energy () of 98.5 kJ/mol .
-
Residual carbon content from the alkyl chain contributes to char formation above 300°C .
With Amines
In atmospheric chemistry, this compound reacts with alkylamines (e.g., trimethylamine) via displacement:
With Metal Ions
Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous media:
Catalytic Behavior in Polymerization
This compound acts as a surfactant-template in oxidative polymerization reactions:
-
Example : Synthesis of poly(2-pentadecyl aniline) using ammonium peroxydisulfate ((NH₄)₂S₂O₈) as initiator .
Parameter Value Reaction Medium 0.5M H₂SO₄ Surface Pressure 25–30 mN/m Polymer Yield 89–94%
Stability in Aqueous Systems
Hydrolysis occurs in alkaline conditions (pH > 9):
Impurity-Driven Reactions
Industrial-grade this compound contains ≤3.8% organic impurities (e.g., residual alcohols), which:
Scientific Research Applications
Ammonium pentadecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the study of cell membranes and as a detergent in protein purification.
Industry: It is used in the formulation of cleaning agents, shampoos, and other personal care products.
Mechanism of Action
The mechanism of action of ammonium pentadecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt cell membranes. This property makes it effective as a detergent and in applications requiring the solubilization of hydrophobic compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Sulphate Surfactants with Shorter Chains
(2-Hydroxyethyl)Ammonium Octyl Sulphate (CAS: 30862-35-2)
- Molecular Formula: C₈H₁₇SO₄·C₂H₇NO
- Molecular Weight : 283.36 g/mol
- Solubility : Highly water-soluble due to shorter alkyl chain (C8).
- Applications : Used in personal care products (shampoos, detergents) for mild cleansing.
- Key Difference : The shorter octyl chain reduces hydrophobic interactions, making it less effective in heavy-duty cleaning compared to pentadecyl derivatives .
Tridecyl Hydrogen Sulphate, Ethanolamine Salt (CAS: 73003-73-3)
- Alkyl Chain : Tridecyl (C13).
- Applications : Intermediate chain length balances solubility and surfactant efficiency. Commonly used in industrial degreasers.
- Comparison : Ammonium pentadecyl sulphate’s longer C15 chain enhances oil-binding capacity, making it more suitable for emulsifying greasy substances .
Ammonium-Based Sulphates with Inorganic Counterions
Aluminium Ammonium Sulphate (CAS: 7784-26-1)
- Molecular Formula : AlNH₄(SO₄)₂·12H₂O
- Molecular Weight : 453.33 g/mol
- Applications : Water purification, fertilizers, and food preservation. Acts as a flocculant and pH adjuster.
- Key Difference: Unlike this compound, this inorganic salt lacks surfactant properties. Its primary function derives from aluminium and sulphate ions, which stabilize colloidal suspensions .
Ammonium Ceric Sulphate (CAS: 10378-47-9)
- Molecular Formula : (NH₄)₄Ce(SO₄)₄·2H₂O
- Molecular Weight : 632.6 g/mol
- Applications : Oxidizing agent in analytical chemistry (e.g., redox titrations).
- Hazard Profile: Classified as a strong oxidizer (Xi, R36) with risks of skin/eye irritation.
Surfactants with Alternative Cations
Monoisopropanolamine (MIPA) Salt of Dodecyl Sulphate (CAS: 21142-28-9)
- Molecular Formula: C₁₂H₂₆O₄S·C₃H₉NO
- Molecular Weight : 341.5 g/mol
- Applications : High-foaming surfactant in cosmetics and detergents.
- Comparison : The MIPA counterion enhances solubility in organic solvents compared to ammonium salts. This compound’s simpler cation (NH₄⁺) may reduce formulation complexity in aqueous systems .
Data Table: Comparative Analysis of Key Compounds
| Compound | CAS Number | Molecular Weight (g/mol) | Alkyl Chain Length | Solubility | Key Applications | Hazards |
|---|---|---|---|---|---|---|
| This compound | 94107-62-7 | ~341.5* | C15 | Moderate | Heavy-duty detergents, emulsifiers | Skin/eye irritation |
| (2-Hydroxyethyl)Ammonium Octyl Sulphate | 30862-35-2 | 283.36 | C8 | High | Personal care products | Mild irritation |
| Aluminium Ammonium Sulphate | 7784-26-1 | 453.33 | N/A | High | Water treatment, fertilizers | Moderate toxicity (aquatic life) |
| Ammonium Ceric Sulphate | 10378-47-9 | 632.6 | N/A | Low | Laboratory oxidizer | Oxidizer, corrosive |
Research Findings and Industrial Relevance
- Chain Length vs. Performance : Longer alkyl chains (e.g., C15) in this compound improve hydrophobic interactions, enhancing grease removal in industrial cleaners. However, solubility decreases compared to shorter-chain derivatives like octyl sulphates .
- Cation Influence : Ammonium (NH₄⁺) provides better water solubility than heavier cations (e.g., aluminium or cerium), making it preferable in formulations requiring rapid dissolution .
- Safety Profiles : Ammonium-based sulphates generally exhibit lower acute toxicity than ceric or aluminium salts but still require handling precautions due to irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
